PTIQ

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

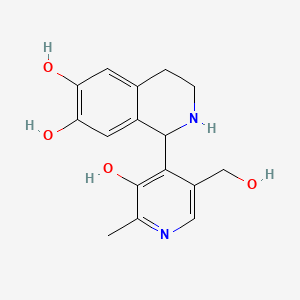

1-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-8-16(22)14(10(7-19)6-18-8)15-11-5-13(21)12(20)4-9(11)2-3-17-15/h4-6,15,17,19-22H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMGYAMJDYPOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C2C3=CC(=C(C=C3CCN2)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957541 | |

| Record name | 1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36120-58-8 | |

| Record name | 1-(2-Methyl-3-hydroxy-5-hydroxymethyl-4-pyridyl)-6,7-dihydroxy-1,2-3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036120588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Neuroprotective Mechanism of 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (PTIQ)

A Technical Guide for Researchers and Drug Development Professionals

This document provides a detailed overview of the mechanism of action of PTIQ, a novel synthetic compound with demonstrated neuroprotective properties. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug discovery and development, particularly those with a focus on neurodegenerative diseases such as Parkinson's disease.

Core Mechanism of Action: Suppression of Matrix Metalloproteinase-3 (MMP-3) and Neuroinflammation

The primary mechanism of action of this compound centers on its ability to suppress the expression and production of Matrix Metalloproteinase-3 (MMP-3), a key enzyme implicated in neuronal apoptosis and neuroinflammation.[1][2] This inhibitory effect has been observed in both neuronal and microglial cell lines, as well as in animal models of Parkinson's disease, suggesting a multifaceted neuroprotective role.

In dopaminergic CATH.a cells, this compound effectively counteracts cellular stress-induced production of MMP-3, thereby preventing subsequent cell death.[1][2] Furthermore, in lipopolysaccharide (LPS)-activated BV-2 microglial cells, this compound demonstrates potent anti-inflammatory properties by down-regulating the expression of not only MMP-3 but also other pro-inflammatory molecules including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and cyclooxygenase-2 (COX-2).[1] A crucial aspect of this anti-inflammatory activity is the inhibition of the nuclear translocation of the transcription factor NF-κB, a central regulator of the inflammatory response.

In vivo studies using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease have corroborated these cellular findings. Administration of this compound was shown to alleviate motor deficits, protect against neurodegeneration, and reduce microglial activation in the substantia nigra, a brain region critically affected in Parkinson's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in cellular models.

Table 1: Inhibition of MMP-3 Production in BV-2 Microglial Cells

| Parameter | Value | Cell Line | Treatment |

| IC₅₀ for MMP-3 protein inhibition | 2.4 µM | BV-2 | This compound |

| Concentration for complete MMP-3 mRNA suppression | 5 µM | BV-2 | This compound |

Table 2: Effect of this compound on Cell Death in Dopaminergic CATH.a Cells

| Treatment | Cell Death (% of untreated control) |

| BH₄ (100 µM) | Data not fully specified in search results |

| BH₄ (100 µM) + this compound | Significantly reduced compared to BH₄ alone |

Key Experimental Protocols

The following sections outline the methodologies employed in the key experiments that elucidated the mechanism of action of this compound.

Cell Culture and Treatment

-

Dopaminergic CATH.a cells: These cells were utilized to model neuronal stress. Cellular stress was induced by exposing the cells to 100 µM of tetrahydrobiopterin (BH₄). This compound was co-administered at various concentrations to assess its protective effects.

-

Murine Microglial BV-2 cells: These cells were used to investigate the anti-inflammatory properties of this compound. Activation of microglia was achieved by challenging the cells with lipopolysaccharide (LPS) at a concentration of 0.2 µg/mL. This compound was added to the culture medium at different concentrations to determine its inhibitory effects on inflammatory markers.

Western Blot Analysis

Western blotting was employed to quantify the protein levels of MMP-3 in both CATH.a and BV-2 cells. Following treatment with the respective stimuli and this compound, cells were harvested, and total protein was extracted. The protein lysates were then subjected to SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for MMP-3. A secondary antibody conjugated to a detection enzyme was used for visualization and quantification.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

To assess the effect of this compound on the mRNA expression of MMP-3, RT-PCR was performed on RNA extracted from treated BV-2 cells. Total RNA was first reverse transcribed into complementary DNA (cDNA). The cDNA was then used as a template for PCR with primers specific for MMP-3. The resulting PCR products were visualized and quantified to determine the relative abundance of MMP-3 mRNA.

Lactate Dehydrogenase (LDH) Assay

Cell death in CATH.a cells was quantified by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium. LDH is a cytosolic enzyme that is released upon cell lysis. The amount of LDH activity in the medium is directly proportional to the number of dead cells.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows involved in understanding the mechanism of action of this compound.

References

- 1. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phenothiazine Derivatives in Neuroinflammation and Microglial Activation: A Technical Guide

A Note on Terminology: The term "PTIQ" as specified in the query does not correspond to a recognized molecule or pathway in the current scientific literature on neuroinflammation. It is possible that this is a typographical error or a highly specific internal designation. This guide will focus on the role of phenothiazine and its derivatives in neuroinflammation and microglial activation, as phenothiazines are a class of compounds with established neuroactive properties and "this compound" could plausibly be an abbreviation for a related structure, such as phenothiazine quinone.

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. This complex biological response in the central nervous system (CNS) is primarily mediated by microglia, the resident immune cells of the brain.[1][2][3] Microglial activation, while essential for CNS homeostasis and defense, can become dysregulated, leading to a chronic pro-inflammatory state that contributes to neuronal damage.[4][5] Phenothiazines, a class of heterocyclic compounds, have been investigated for their potential to modulate these neuroinflammatory processes. This technical guide provides an in-depth overview of the role of phenothiazine derivatives in neuroinflammation and microglial activation, with a focus on underlying signaling pathways, experimental methodologies, and quantitative data.

Microglial Activation: A Dual Role in Neuroinflammation

Microglia can adopt different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.

-

M1 (Classical) Activation: Triggered by stimuli like lipopolysaccharide (LPS) or interferon-gamma (IFN-γ), M1 microglia release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6, as well as reactive oxygen species (ROS) and nitric oxide (NO). This phenotype is associated with neurotoxicity.

-

M2 (Alternative) Activation: In response to cytokines like IL-4 and IL-13, microglia polarize towards the M2 phenotype, which is involved in resolving inflammation, promoting tissue repair, and phagocytosis of cellular debris.

The balance between M1 and M2 polarization is crucial for CNS health, and shifting the balance from M1 to M2 is a key therapeutic strategy in neurodegenerative diseases.

Phenothiazines as Modulators of Neuroinflammation

Unsubstituted phenothiazine (PTZ) and its derivatives have demonstrated neuroprotective effects attributed to their antioxidant and anti-inflammatory properties. These small, lipophilic molecules can readily cross the blood-brain barrier, making them attractive candidates for CNS drug development.

Quantitative Data on Phenothiazine Effects

The following table summarizes the quantitative effects of phenothiazine treatment in experimental models of neuroinflammation.

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Brain Lesion Volume | Traumatic Brain Injury (TBI) in mice | Phenothiazine | 3 mg/kg | -19.8% reduction | |

| 30 mg/kg | -26.1% reduction | ||||

| iNOS Expression | TBI in mice | Phenothiazine | 3 mg/kg and 30 mg/kg | Significantly lower than vehicle | |

| Neuronal Integrity | Rotenone-induced toxicity in primary ventral midbrain neuronal cultures | Phenothiazine | Not specified | Preservation of neuronal integrity | |

| Protein Thiol Oxidation | Rotenone-induced toxicity in primary ventral midbrain neuronal cultures | Phenothiazine | Not specified | Reduction in protein thiol oxidation |

Core Signaling Pathways in Microglial Activation

Several key signaling pathways govern microglial activation and the production of inflammatory mediators. Phenothiazines are thought to exert their effects by modulating these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the pro-inflammatory response in microglia. Upon activation by stimuli such as LPS via Toll-like receptor 4 (TLR4), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and iNOS.

Figure 1: Simplified NF-κB signaling pathway in microglia and potential inhibition by phenothiazines.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical regulator of microglial function, influencing both pro- and anti-inflammatory responses. Dysregulation of this pathway can contribute to chronic neuroinflammation. Activation of surface receptors leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Akt can then influence downstream targets, including mTOR and NF-κB, thereby modulating cytokine production and cell survival. The precise role of the PI3K/Akt pathway in microglial polarization is complex and context-dependent, with evidence suggesting it can promote both M1 and M2 phenotypes.

Figure 2: Overview of the PI3K/Akt signaling pathway in microglia.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of IL-1β and IL-18, potent pro-inflammatory cytokines. Its activation is a two-step process involving a priming signal (often via NF-κB) to upregulate NLRP3 expression, and an activation signal that triggers the assembly of the inflammasome complex. While direct evidence for phenothiazine modulation of the NLRP3 inflammasome is still emerging, its role as a key driver of inflammation makes it a plausible target.

Figure 3: The two-signal model of NLRP3 inflammasome activation.

Experimental Protocols

The following are generalized protocols for key experiments used to study neuroinflammation and the effects of compounds like phenothiazines.

In Vitro Microglial Activation

This protocol describes the induction of an inflammatory response in a microglial cell line (e.g., BV-2) to screen the anti-inflammatory effects of test compounds.

Figure 4: Experimental workflow for in vitro screening of anti-inflammatory compounds.

Methodology Details:

-

Cell Line: BV-2 murine microglial cells are commonly used.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is a standard stimulus to induce a TLR4-mediated inflammatory response.

-

Compound Treatment: The test compound (e.g., phenothiazine) is typically added before LPS stimulation to assess its preventative effects.

-

Endpoint Analysis:

-

Cytokine Measurement: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Nitric Oxide Measurement: The Griess assay is a colorimetric method to measure nitrite, a stable product of NO, in the supernatant.

-

Cell Viability: An MTT assay can be performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

In Vivo Neuroinflammation Model

This protocol outlines a common approach to induce neuroinflammation in mice to study the in vivo efficacy of a test compound.

Methodology Details:

-

Animal Model: C57BL/6 mice are frequently used.

-

Induction of Neuroinflammation: A systemic inflammatory response that affects the brain can be induced by intraperitoneal (i.p.) injection of LPS. Alternatively, direct brain injury models like controlled cortical impact (CCI) can be used.

-

Compound Administration: The test compound can be administered via various routes, such as subcutaneous (s.c.) injection.

-

Behavioral Analysis: Neurological function can be assessed using scoring systems.

-

Histological Analysis: After a set period, animals are euthanized, and brain tissue is collected. Immunohistochemistry is then used to stain for markers of microglial activation (e.g., Iba-1), astrocytes (GFAP), and neuronal loss (NeuN). The expression of inflammatory proteins like iNOS and TNF-α can also be quantified.

Conclusion and Future Directions

Phenothiazine and its derivatives represent a promising class of compounds for the modulation of neuroinflammation. Their ability to cross the blood-brain barrier and their demonstrated anti-inflammatory and neuroprotective effects in preclinical models warrant further investigation. Future research should focus on:

-

Elucidating the precise molecular targets of phenothiazines within the key inflammatory signaling pathways.

-

Identifying specific phenothiazine derivatives with improved efficacy and safety profiles.

-

Conducting further in vivo studies in various models of neurodegenerative diseases to validate their therapeutic potential.

By continuing to explore the mechanisms of action of compounds like phenothiazines, the field can move closer to developing effective therapies that target the detrimental neuroinflammatory cascades underlying a host of debilitating neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Microglia Polarization From M1 to M2 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Frontiers | New insight on microglia activation in neurodegenerative diseases and therapeutics [frontiersin.org]

- 5. Microglial activation as a hallmark of neuroinflammation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

PTIQ as a Suppressor of Matrix Metalloproteinase-3 (MMP-3) Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-(2-propyl-1H-indol-3-yl)-1H-indole-5-carboximidamide (PTIQ) and its role in modulating the activity of matrix metalloproteinase-3 (MMP-3). Contrary to functioning as a direct enzymatic inhibitor, current research indicates that this compound's primary mechanism of action is the suppression of MMP-3 production, particularly in the context of cellular stress and neuroinflammation. This document collates the available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding of this compound's potential as a therapeutic agent.

Introduction to this compound and MMP-3

Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase with a broad substrate specificity, capable of degrading various extracellular matrix (ECM) components.[1] MMP-3 is implicated in numerous physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and neurodegeneration.[2][3] Its dysregulation is associated with conditions such as arthritis and cancer.[1]

This compound is a novel compound that has demonstrated neuroprotective and anti-inflammatory effects.[4] A key aspect of its biological activity is its ability to suppress the production of MMP-3 in neuronal cells, which is a significant contributor to its neuroprotective properties. This guide will delve into the specifics of this suppression and the methodologies used to characterize it.

Quantitative Data: Suppression of MMP-3 Production by this compound

The primary quantitative data available for this compound's effect on MMP-3 pertains to the suppression of its production in cell-based assays. The following table summarizes the findings from a study on dopaminergic CATH.a cells subjected to cellular stress induced by BH4 (tetrahydrobiopterin).

| Cell Line | Stress Inducer | This compound Concentration | Method of MMP-3 Quantification | Observed Effect on MMP-3 Level | Reference |

| CATH.a (dopaminergic cells) | 100 µM BH4 | 50 nM | Western Blot | Statistically significant suppression (60% of BH4-alone control) | |

| CATH.a (dopaminergic cells) | 100 µM BH4 | ~5 µM | Western Blot | Complete suppression of BH4-induced MMP-3 up-regulation |

Note: There is currently no publicly available data on the direct enzymatic inhibition of MMP-3 by this compound (e.g., IC50 or Ki values). The available evidence points to this compound's role as a suppressor of MMP-3 expression rather than a direct inhibitor of its enzymatic activity.

Signaling Pathways and Mechanisms

The expression of MMP-3 is regulated by various signaling pathways, often initiated by inflammatory cytokines and cellular stress. While the precise mechanism by which this compound suppresses MMP-3 production has not been fully elucidated, it is hypothesized to interfere with upstream signaling cascades that lead to the transcription and translation of the MMP-3 gene.

Below is a generalized diagram of a signaling pathway leading to MMP-3 expression, which can be a target for inhibitors of MMP production.

Caption: Generalized signaling pathway for MMP-3 gene expression.

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the effect of this compound on MMP-3 production and activity.

Cell Culture and Treatment

-

Cell Line: CATH.a dopaminergic cells (or other relevant cell lines).

-

Culture Conditions: Culture cells in appropriate medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Seed cells in multi-well plates at a desired density.

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Induce MMP-3 expression by adding a stimulating agent (e.g., 100 µM BH4, lipopolysaccharide (LPS), or phorbol myristate acetate (PMA)).

-

Incubate for a specified period (e.g., 24 hours).

-

Western Blot for MMP-3 Protein Levels

This protocol is used to quantify the amount of MMP-3 protein within the cells.

-

Cell Lysis:

-

Wash treated cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on a polyacrylamide gel.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for MMP-3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Caption: Workflow for Western blot analysis of MMP-3.

MMP-3 Activity Assay (Fluorometric)

This assay measures the enzymatic activity of MMP-3 in a sample, such as cell culture supernatant.

-

Sample Preparation: Collect cell culture supernatant from treated cells. If necessary, activate pro-MMP-3 to active MMP-3 using APMA (4-aminophenylmercuric acetate).

-

Assay Plate Setup:

-

Add assay buffer to the wells of a 96-well microplate.

-

Add the samples (supernatants) to the appropriate wells.

-

Include a positive control (recombinant active MMP-3) and a negative control (buffer only).

-

To test for direct inhibition, pre-incubate the active MMP-3 or supernatant with this compound for a specified time.

-

-

Substrate Addition: Add a fluorogenic MMP-3 substrate (e.g., a FRET-based peptide substrate) to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for Mca-based substrates) in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence over time).

-

Determine the MMP-3 activity in the samples relative to the positive control.

-

If testing for direct inhibition, calculate the percent inhibition by this compound and determine the IC50 value if a dose-response is observed.

-

References

- 1. Structure-activity relationships by mass spectrometry: identification of novel MMP-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A quantitative structure-activity relationship study on some novel series of hydroxamic acid analogs acting as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

PTIQ: A Novel Modulator of the NF-κB Signaling Pathway in Microglia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, a critical component in the pathogenesis of various neurodegenerative diseases, is largely mediated by the activation of microglia, the resident immune cells of the central nervous system. A key signaling cascade orchestrating this inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. Dysregulation of NF-κB signaling in microglia leads to the overproduction of pro-inflammatory cytokines and other neurotoxic mediators, contributing to neuronal damage. This document provides a comprehensive technical overview of the investigational compound PTIQ (phenyl-thiazolyl-hydrazide derivative) and its impact on the NF-κB signaling pathway in microglia. We will delve into the molecular mechanisms, present relevant quantitative data in a structured format, provide detailed experimental protocols for key assays, and visualize the pertinent biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroinflammation and neurodegenerative diseases.

Introduction to Microglia and the NF-κB Signaling Pathway

Microglia are the primary immune effector cells in the central nervous system (CNS). In a healthy state, they exist in a resting or "surveillant" phenotype, constantly monitoring their microenvironment for signs of injury or infection. Upon encountering stimuli such as lipopolysaccharide (LPS), a component of bacterial cell walls, or endogenous danger signals like protein aggregates (e.g., amyloid-beta), microglia become activated. This activation triggers a cascade of intracellular signaling events, a cornerstone of which is the NF-κB pathway.

The NF-κB family of transcription factors are master regulators of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation. The degradation of IκB unmasks the nuclear localization signal on the NF-κB dimers, allowing them to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While this response is crucial for host defense, its chronic activation contributes to a state of persistent neuroinflammation, a hallmark of many neurodegenerative disorders.[1][2][3][4]

This compound: A Potential Modulator of Neuroinflammation

This compound is a novel phenyl-thiazolyl-hydrazide derivative under investigation for its potential anti-inflammatory properties within the CNS. The core hypothesis is that this compound can attenuate the inflammatory response in microglia by modulating the NF-κB signaling pathway. This section will detail the experimental evidence for this hypothesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's effects on microglial cells.

Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in BV-2 Microglia

| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 25.3 ± 3.1 | 10.1 ± 1.5 | 15.8 ± 2.2 |

| LPS (100 ng/mL) | 589.6 ± 45.2 | 254.7 ± 21.9 | 432.1 ± 33.7 |

| LPS + this compound (1 µM) | 412.3 ± 31.8 | 188.5 ± 15.6 | 315.9 ± 28.1 |

| LPS + this compound (5 µM) | 221.5 ± 18.9 | 95.2 ± 9.8 | 154.3 ± 14.5 |

| LPS + this compound (10 µM) | 98.7 ± 10.2 | 42.1 ± 5.3 | 68.7 ± 7.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on LPS-Induced iNOS and COX-2 Expression in Primary Microglia

| Treatment | iNOS (relative expression) | COX-2 (relative expression) |

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |

| LPS (100 ng/mL) | 12.5 ± 1.3 | 9.8 ± 0.9 |

| LPS + this compound (5 µM) | 5.2 ± 0.6 | 4.1 ± 0.5 |

| LPS + this compound (10 µM) | 2.1 ± 0.3 | 1.8 ± 0.2 |

Data are presented as mean ± standard deviation from three independent experiments, normalized to the vehicle control.

Table 3: Effect of this compound on IκBα Phosphorylation and Degradation in BV-2 Microglia

| Treatment (15 min) | p-IκBα / Total IκBα |

| Vehicle Control | 1.0 ± 0.1 |

| LPS (100 ng/mL) | 8.7 ± 0.9 |

| LPS + this compound (10 µM) | 2.3 ± 0.3 |

Data are presented as mean ± standard deviation from three independent experiments, normalized to the vehicle control.

Table 4: Effect of this compound on NF-κB p65 Nuclear Translocation in Primary Microglia

| Treatment (30 min) | Nuclear p65 (relative fluorescence intensity) |

| Vehicle Control | 1.0 ± 0.1 |

| LPS (100 ng/mL) | 6.2 ± 0.7 |

| LPS + this compound (10 µM) | 1.8 ± 0.2 |

Data are presented as mean ± standard deviation from three independent experiments, normalized to the vehicle control.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

BV-2 Microglial Cell Line: BV-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Primary Microglia: Primary microglial cultures were prepared from the cerebral cortices of neonatal C57BL/6 mice (P0-P2). Briefly, cortices were dissected, minced, and digested with trypsin. The resulting cell suspension was plated onto poly-L-lysine-coated flasks. After 10-14 days, microglia were isolated by gentle shaking and seeded onto appropriate culture plates.

Lipopolysaccharide (LPS) Stimulation

To induce an inflammatory response, microglial cells were treated with 100 ng/mL of LPS from Escherichia coli O111:B4. This compound or vehicle (DMSO) was added to the culture medium 1 hour prior to LPS stimulation.

Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants were measured using commercial ELISA kits according to the manufacturer's instructions.

Western Blotting

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-IκBα, total IκBα, and β-actin. After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining

Primary microglia grown on coverslips were fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 5% bovine serum albumin. Cells were then incubated with an antibody against the p65 subunit of NF-κB, followed by an Alexa Fluor-conjugated secondary antibody. Nuclei were counterstained with DAPI. Images were captured using a fluorescence microscope.

Visualization of Pathways and Workflows

NF-κB Signaling Pathway in Microglia

Caption: The NF-κB signaling pathway in microglia and the proposed inhibitory action of this compound.

Experimental Workflow for Assessing this compound's Efficacy

Caption: Workflow for evaluating the anti-inflammatory effects of this compound on microglia.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of this compound's inhibitory effect on the neuroinflammatory cascade.

Conclusion

The data presented in this technical guide strongly suggest that this compound is a potent inhibitor of the NF-κB signaling pathway in microglia. By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively blocks the nuclear translocation of NF-κB and the transcription of downstream pro-inflammatory genes. This mechanism of action translates to a significant reduction in the production of key inflammatory mediators such as TNF-α, IL-1β, IL-6, iNOS, and COX-2. These findings highlight the therapeutic potential of this compound as a novel agent for the treatment of neuroinflammatory and neurodegenerative diseases. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy of this promising compound.

References

- 1. The Impact of Nuclear Factor Kappa B on the Response of Microglia in Spinal Cord Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microglia-specific NF-κB signaling is a critical regulator of prion-induced glial inflammation and neuronal loss | PLOS Pathogens [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease [mdpi.com]

Investigating the Anti-inflammatory Properties of 7-amino-4-(phenylthio)isofurazano[3,4-d]pyridazine (PTIQ) in BV-2 Microglial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature in a range of neurodegenerative diseases. Consequently, the identification of novel small molecules that can modulate microglial activation represents a promising therapeutic strategy. This technical guide outlines a comprehensive framework for investigating the anti-inflammatory potential of 7-amino-4-(phenylthio)isofurazano[3,4-d]pyridazine (PTIQ), a novel pyridazine derivative, using the BV-2 immortalized murine microglial cell line. We provide detailed experimental protocols, structured templates for data presentation, and visualizations of the critical signaling pathways and experimental workflows involved in assessing the efficacy and mechanism of action of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model.

Introduction to Neuroinflammation and Microglial Activation

Microglia are the resident immune cells of the central nervous system (CNS). Under pathological conditions, such as infection or injury, microglia become activated and release a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] While this response is crucial for neuronal protection, chronic or excessive activation contributes to neuronal damage and the progression of neurodegenerative disorders.[2][3]

The BV-2 cell line, derived from murine microglia, is a widely used and reliable in vitro model for studying neuroinflammation. Stimulation of BV-2 cells with bacterial lipopolysaccharide (LPS) robustly activates inflammatory signaling pathways, making it an ideal system for screening and characterizing anti-inflammatory compounds.[1] Pyridazine derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory effects, making this compound a compound of significant interest. This guide details the necessary steps to thoroughly evaluate its potential.

Experimental Protocols

A systematic investigation of this compound requires a series of well-defined experiments to assess its cytotoxicity, efficacy in reducing inflammatory markers, and its mechanism of action.

BV-2 Cell Culture and LPS Stimulation

-

Cell Line: Murine microglial BV-2 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Experimental Procedure: Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO/ELISA, 6-well for Western blot/RT-qPCR). Allow cells to adhere for 24 hours. Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Subsequently, stimulate the cells with LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours for NO/cytokine protein, 6 hours for mRNA).

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic concentration range of this compound.

-

Seed BV-2 cells in a 96-well plate.

-

After 24 hours, treat cells with various concentrations of this compound for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of NO, a key inflammatory mediator.

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the secretion of cytokines like TNF-α, IL-6, and IL-1β.

-

Collect cell culture supernatants after LPS stimulation.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for mouse TNF-α, IL-6, IL-1β).

-

Briefly, coat a 96-well plate with capture antibody, add standards and samples, followed by detection antibody, avidin-HRP, and finally a substrate solution.

-

Measure the absorbance at 450 nm. Cytokine concentrations are calculated from the standard curve.

Western Blot Analysis for Signaling Proteins

This technique is used to measure the expression and phosphorylation state of key proteins in inflammatory signaling pathways.

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, iNOS, COX-2, β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system and quantify band density using imaging software.

Data Presentation and Interpretation

Quantitative data should be organized into clear tables to facilitate analysis and comparison. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Effect of this compound on the Viability of BV-2 Microglial Cells

| Treatment | Concentration (µM) | Cell Viability (% of Control) |

|---|---|---|

| Control | - | 100 ± 5.2 |

| This compound | 1 | Data |

| This compound | 5 | Data |

| This compound | 10 | Data |

| This compound | 25 | Data |

| this compound | 50 | Data |

Table 2: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide (NO) Production

| Group | This compound (µM) | LPS (1 µg/mL) | NO Concentration (µM) |

|---|---|---|---|

| Control | - | - | Data |

| LPS | - | + | Data |

| This compound + LPS | 1 | + | Data |

| This compound + LPS | 5 | + | Data |

| this compound + LPS | 10 | + | Data |

Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Secretion

| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

|---|---|---|---|

| Control | Data | Data | Data |

| LPS (1 µg/mL) | Data | Data | Data |

| This compound (5 µM) + LPS | Data | Data | Data |

| This compound (10 µM) + LPS | Data | Data | Data |

Visualization of Workflows and Signaling Pathways

Understanding the logical flow of experiments and the molecular pathways targeted by this compound is critical. Graphviz diagrams are used here to provide clear visual representations.

Caption: High-level experimental workflow for assessing this compound's anti-inflammatory effects.

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of major signaling cascades. The primary pathways to investigate for this compound are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6. The efficacy of this compound would be evaluated by its ability to inhibit the phosphorylation of IκBα and p65.

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.

MAPK Signaling Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), also plays a critical role in regulating the synthesis of inflammatory mediators. LPS activates these kinases through phosphorylation. Activated MAPKs can, in turn, activate transcription factors that promote inflammation. Investigating the phosphorylation status of p38, ERK, and JNK in the presence of this compound can reveal its mechanism.

Caption: The MAPK signaling cascade and a potential upstream point of inhibition by this compound.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound in BV-2 microglial cells. By following the detailed protocols for assessing cytotoxicity, measuring key inflammatory mediators, and investigating the underlying molecular mechanisms through the NF-κB and MAPK pathways, researchers can effectively determine the therapeutic potential of this compound. Positive findings from this in vitro model would provide a strong rationale for advancing this compound into more complex pre-clinical models of neurodegenerative disease.

References

- 1. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insight on microglia activation in neurodegenerative diseases and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetic Profile and Brain Penetration of PTIQ

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTIQ (5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-yl)(pyridin-4-yl)methanone is a novel synthetic compound that has demonstrated significant neuroprotective properties in preclinical models of Parkinson's disease. Its therapeutic potential is intrinsically linked to its ability to penetrate the blood-brain barrier (BBB) and exert its effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetic profile and brain penetration of this compound, intended to inform further research and development efforts.

Pharmacokinetic Profile and Brain Penetration

The ability of a therapeutic agent to reach its target in the brain is a critical determinant of its efficacy for neurological disorders. This compound has been shown to cross the BBB and achieve concentrations in the brain sufficient to elicit a pharmacological response.

Quantitative Pharmacokinetic Data

A key study in a murine model provides the foundational data for understanding the brain penetration of this compound. Following a single intraperitoneal injection, the concentrations of this compound in both plasma and brain tissue were measured at a specific time point.

Table 1: Brain and Plasma Concentrations of this compound in Mice

| Parameter | Value |

| Dose | 30 mg/kg (i.p.) |

| Time Point | 5 minutes |

| Plasma Concentration | 9.30 ng/mL[1] |

| Brain Concentration | 2.59 ng/mL[1] |

| Brain-to-Plasma Ratio | 0.28[1] |

This data indicates that this compound readily enters the brain after systemic administration, achieving a brain-to-plasma ratio of 0.28 within 5 minutes of an intraperitoneal injection in mice[1].

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. While specific, detailed protocols for every aspect of this compound's pharmacokinetic analysis are not publicly available, this section outlines standard methodologies that are broadly applicable to the preclinical assessment of small molecule drug candidates like this compound.

In Vivo Pharmacokinetic Study

The following protocol describes a general procedure for determining the concentration of a test compound in plasma and brain tissue in a rodent model.

Objective: To determine the time-course of a test compound's concentration in plasma and brain following a single administration.

Materials:

-

Test compound (e.g., this compound)

-

Vehicle for administration (e.g., saline, DMSO/saline mixture)

-

Laboratory animals (e.g., male C57BL/6 mice)

-

Dosing syringes and needles

-

Blood collection tubes (e.g., containing EDTA)

-

Surgical tools for brain extraction

-

Homogenizer

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-MS/MS)

Procedure:

-

Dosing: Administer the test compound to a cohort of animals at a specified dose and route (e.g., 30 mg/kg, intraperitoneal).

-

Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dosing, anesthetize a subset of animals.

-

Blood Sampling: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.

-

Brain Tissue Collection: Perfuse the animals with saline to remove blood from the brain. Excise the brain and rinse with cold saline.

-

Sample Preparation:

-

Plasma: Store plasma samples at -80°C until analysis. For analysis, precipitate proteins using a suitable solvent (e.g., acetonitrile) and centrifuge to obtain the supernatant.

-

Brain: Weigh the brain tissue and homogenize it in a suitable buffer. Store homogenates at -80°C. For analysis, perform a protein precipitation or solid-phase extraction to isolate the analyte.

-

-

Analytical Quantification: Analyze the processed plasma and brain samples using a validated analytical method, such as HPLC-MS/MS, to determine the concentration of the test compound.

-

Data Analysis: Calculate the mean concentrations at each time point and determine pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Analytical Method for this compound Quantification

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and specificity.

Instrumentation:

-

HPLC system with a reversed-phase C18 column.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

General Procedure:

-

Sample Preparation: Extract this compound from plasma or brain homogenate using protein precipitation or solid-phase extraction.

-

Chromatographic Separation: Inject the extracted sample onto the HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate this compound from endogenous matrix components.

-

Mass Spectrometric Detection: Introduce the eluent into the mass spectrometer. Use multiple reaction monitoring (MRM) in positive ion mode to detect and quantify this compound based on its specific precursor-to-product ion transitions.

In Vitro Metabolism Assay (Liver Microsomes)

This assay is used to assess the metabolic stability of a compound.

Procedure:

-

Incubate the test compound (e.g., this compound) with liver microsomes from the species of interest (e.g., mouse, human) in the presence of NADPH.

-

Collect samples at various time points and quench the reaction.

-

Analyze the samples by HPLC-MS/MS to measure the disappearance of the parent compound over time.

-

Calculate the in vitro half-life and intrinsic clearance.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to plasma proteins.

Procedure:

-

Use a rapid equilibrium dialysis (RED) device with a semipermeable membrane.

-

Add plasma containing the test compound to one chamber and a protein-free buffer to the other.

-

Incubate at 37°C until equilibrium is reached.

-

Measure the concentration of the test compound in both chambers by HPLC-MS/MS.

-

Calculate the fraction of unbound drug.

Mechanism of Action and Signaling Pathways

This compound has been identified as an inhibitor of matrix metalloproteinase-3 (MMP-3). MMP-3 is an enzyme implicated in neuroinflammation and neuronal cell death, particularly in the context of Parkinson's disease. By inhibiting MMP-3, this compound exerts its neuroprotective effects through the modulation of downstream inflammatory signaling pathways.

In activated microglial cells, this compound has been shown to suppress the expression of MMP-3 and subsequently down-regulate the production of pro-inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2). A key mechanism in this process is the inhibition of the nuclear translocation of nuclear factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression.

References

The Effect of PTIQ on Pro-inflammatory Mediators: A Technical Overview and Research Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PTIQ, identified as 1-(3,4-Dihydro-7-hydroxy-6-methoxy-2(1H)-isoquinolinyl)-1-propanone (CAS 1032822-42-6), is a compound recognized for its neuroprotective and anti-inflammatory properties.[1][2][] While research has highlighted its potent inhibition of matrix metallopeptidase-3 (MMP-3) expression and its ability to suppress pro-inflammatory responses in microglia, a critical gap exists in the scientific literature regarding its specific effects on the expression of key inflammatory mediators: interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2). This technical guide provides a comprehensive overview of the known anti-inflammatory profile of this compound, outlines the general roles of IL-1β, TNF-α, and COX-2 in neuroinflammation, and presents a hypothetical framework for investigating the potential modulatory effects of this compound on these crucial molecules.

Introduction to this compound and its Known Anti-inflammatory Profile

This compound is a tetrahydroisoquinoline derivative that has shown promise in the context of neuroprotection.[1] Its primary characterized mechanism of action is the potent inhibition of MMP-3 expression.[1] MMP-3 is a proteinase involved in the breakdown of the extracellular matrix and has been implicated in neuroinflammatory processes. By inhibiting MMP-3, this compound may help to preserve the integrity of the neuronal microenvironment.

Furthermore, studies have indicated that this compound suppresses general pro-inflammatory responses and nitric oxide (NO) production in activated microglia. Microglia are the resident immune cells of the central nervous system and play a pivotal role in initiating and propagating neuroinflammatory cascades. The ability of this compound to modulate microglial activity suggests its potential as a therapeutic agent for neurodegenerative diseases where inflammation is a key pathological feature.

However, a thorough review of the existing scientific literature reveals a lack of specific data on the direct effects of this compound on the expression of IL-1β, TNF-α, and COX-2. While a study on other tetrahydroisoquinoline derivatives has demonstrated inhibitory effects on TNF-α and COX-2, these findings cannot be directly extrapolated to this compound.

The Role of IL-1β, TNF-α, and COX-2 in Neuroinflammation

IL-1β, TNF-α, and COX-2 are central players in the inflammatory response, particularly within the central nervous system.

-

Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine, IL-1β is a master regulator of the inflammatory cascade. In the brain, it is primarily produced by activated microglia and astrocytes. Elevated levels of IL-1β are associated with various neurodegenerative diseases and contribute to neuronal damage.

-

Tumor Necrosis Factor-α (TNF-α): TNF-α is another key pro-inflammatory cytokine with pleiotropic effects in the CNS. It is also predominantly released by activated microglia and astrocytes. Chronic elevation of TNF-α in the brain is linked to synaptic dysfunction, neuronal apoptosis, and the exacerbation of neurodegenerative pathologies.

-

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. In the context of neuroinflammation, COX-2 expression is upregulated in activated microglia and other brain cells, contributing to the inflammatory milieu and associated neuronal damage.

Hypothetical Signaling Pathways for this compound Action

Given the absence of direct research, we can hypothesize potential signaling pathways through which this compound might exert its anti-inflammatory effects on IL-1β, TNF-α, and COX-2 expression in microglia. These pathways are common targets for anti-inflammatory compounds.

This diagram illustrates that inflammatory stimuli, such as lipopolysaccharide (LPS), activate microglial Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades including NF-κB, MAPKs, and PI3K/Akt. These pathways converge to induce the transcription of pro-inflammatory genes like IL1B, TNFA, and PTGS2 (the gene for COX-2). It is plausible that this compound may exert its anti-inflammatory effects by inhibiting one or more of these key signaling pathways.

Proposed Experimental Workflow for Investigating this compound's Effects

To elucidate the specific effects of this compound on IL-1β, TNF-α, and COX-2, a structured experimental approach is necessary. The following workflow is proposed for researchers in this field.

Detailed Methodologies:

-

Cell Culture: Murine or human microglial cell lines (e.g., BV-2, HMC3) or primary microglia would be cultured under standard conditions.

-

Treatment: Cells would be pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) followed by stimulation with an inflammatory agent like LPS (e.g., 100 ng/mL) for a designated period (e.g., 6-24 hours).

-

RNA Extraction and RT-qPCR: Total RNA would be extracted from the cell lysates. Reverse transcription followed by quantitative polymerase chain reaction (RT-qPCR) would be performed to measure the mRNA expression levels of Il1b, Tnf, and Ptgs2.

-

ELISA: The cell culture supernatant would be collected to measure the concentration of secreted IL-1β and TNF-α proteins using enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blotting: Cell lysates would be subjected to SDS-PAGE and transferred to a membrane. Western blotting would be performed to detect the protein levels of COX-2 and key signaling proteins (e.g., phosphorylated and total NF-κB, p38, JNK, ERK, and Akt) to probe the mechanism of action.

Data Presentation

As no quantitative data is currently available for this compound's effect on IL-1β, TNF-α, and COX-2, the following tables are presented as templates for how such data, once generated from the proposed experiments, could be structured for clear comparison.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated Microglia (Hypothetical Data)

| Treatment Group | IL-1β mRNA (Fold Change) | TNF-α mRNA (Fold Change) | COX-2 mRNA (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| LPS (100 ng/mL) | 50.0 | 100.0 | 80.0 |

| This compound (1 µM) + LPS | 25.0 | 50.0 | 40.0 |

| This compound (10 µM) + LPS | 10.0 | 20.0 | 15.0 |

| This compound (10 µM) alone | 1.2 | 1.1 | 1.3 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated Microglia (Hypothetical Data)

| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) |

| Control | < 10 | < 10 |

| LPS (100 ng/mL) | 500 | 2000 |

| This compound (1 µM) + LPS | 250 | 1000 |

| This compound (10 µM) + LPS | 100 | 400 |

| This compound (10 µM) alone | < 10 | < 10 |

Conclusion and Future Directions

This compound presents an interesting profile as a potential anti-inflammatory and neuroprotective agent. However, a significant knowledge gap remains concerning its specific molecular targets and mechanisms of action in the context of neuroinflammation. The lack of data on its effects on IL-1β, TNF-α, and COX-2 expression is a major limitation to its further development. The experimental framework proposed in this guide provides a clear path for researchers to systematically investigate these effects and to elucidate the signaling pathways involved. Such studies are crucial to validate the therapeutic potential of this compound for neurodegenerative and other inflammatory disorders. Future research should also extend to in vivo models to assess the efficacy and safety of this compound in a more complex biological system.

References

PTIQ: A Preclinical Candidate for Disease-Modifying Therapy in Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) as a potential therapeutic agent for Parkinson's disease (PD). The information presented is based on a key study investigating its neuroprotective and anti-inflammatory properties.

Executive Summary

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms.[1][2] Current treatments primarily manage symptoms without halting the underlying neurodegenerative process.[1][2] this compound has emerged as a promising preclinical candidate, demonstrating significant neuroprotective and anti-inflammatory effects in cellular and animal models of Parkinson's disease.[3] In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of PD, this compound attenuated motor deficits, prevented neurodegeneration, and suppressed microglial activation in the substantia nigra. Its mechanism of action involves the suppression of matrix metalloproteinase-3 (MMP-3) and the inhibition of key inflammatory pathways, including the nuclear translocation of NF-κB.

Chemical Structure

The chemical structure of this compound is 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline.

Mechanism of Action

This compound's therapeutic potential stems from its dual action on neuronal protection and neuroinflammation.

-

Neuroprotection: this compound effectively suppresses the production of MMP-3, an enzyme implicated in dopaminergic cell death, in response to cellular stress. This action was observed in the dopaminergic CATH.a cell line, where this compound prevented cell death.

-

Anti-inflammatory Effects: In activated BV-2 microglial cells, this compound down-regulated the expression of MMP-3 and other pro-inflammatory molecules such as IL-1β, TNF-α, and cyclooxygenase-2 (COX-2). A key part of this anti-inflammatory mechanism is the blockage of the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory response.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's action and the general experimental workflow used in its preclinical evaluation.

Proposed signaling pathway of this compound in neuroprotection and anti-inflammation.

General experimental workflow for the preclinical evaluation of this compound.

Quantitative Data

The following tables summarize the key quantitative findings from the preclinical studies on this compound.

| Parameter | Condition | This compound Concentration | Result |

| MMP-3 mRNA | LPS (0.2 µg/mL) | 5 µM | Suppressed to 13% of LPS-alone control |

| MMP-3 Protein | LPS (0.2 µg/mL) | IC50 = 2.4 µM | 50% inhibition of protein production |

| Data from a study on murine microglial cells challenged with lipopolysaccharide (LPS) to induce an inflammatory response. |

| Test | Treatment Group | Result | Significance |

| Vertical Grid (Turn Time) | MPTP + this compound (3 mg/kg) | Significant improvement vs. MPTP alone | p < 0.05 |

| Vertical Grid (Turn Time) | MPTP + this compound (30 mg/kg) | Significant improvement vs. MPTP alone | p < 0.01 |

| Vertical Grid (Climb Down Time) | MPTP + this compound (3 mg/kg) | Significant improvement vs. MPTP alone | p < 0.05 |

| Vertical Grid (Climb Down Time) | MPTP + this compound (30 mg/kg) | Significant improvement vs. MPTP alone | p < 0.01 |

| TH-immunopositive Neurons (SN) | MPTP + this compound | Remained at control levels | p > 0.05 vs. control |

| TH Protein Level (Striatum) | MPTP + this compound | Unchanged from control | p > 0.05 vs. control |

| TH: Tyrosine Hydroxylase (a marker for dopaminergic neurons); SN: Substantia Nigra. The MPTP treatment led to a clear loss of TH-immunopositive neurons, which was prevented by this compound co-treatment. |

| Parameter | Value |

| Brain Concentration (5 min post-injection) | 2.59 ng/mL |

| Plasma Concentration (5 min post-injection) | 9.30 ng/mL |

| Brain:Plasma Ratio | 0.28 |

| Data obtained from mice administered this compound at 30 mg/kg, i.p. |

Experimental Protocols

-

Cell Culture:

-

Murine microglial cell line BV-2 was used to assess anti-inflammatory effects.

-

Dopaminergic CATH.a cells were used for neuroprotection assays.

-

-

Induction of Inflammation/Cellular Stress:

-

BV-2 cells were challenged with lipopolysaccharide (LPS) at a concentration of 0.2 µg/mL to induce an inflammatory response.

-

-

This compound Treatment:

-

Various concentrations of this compound were co-administered with LPS to determine its inhibitory effects.

-

-

Analysis:

-

RT-PCR: Changes in MMP-3 mRNA levels were determined by reverse transcription-polymerase chain reaction.

-

Western Blot: MMP-3 protein levels were quantified by Western blot analysis.

-

ELISA: TNF-α concentration was measured by ELISA.

-

Nuclear Extraction: To assess NF-κB translocation, nuclear extracts were prepared from BV-2 cells.

-

-

Animal Model:

-

Eight-week-old male C57BL/6J mice were used.

-

Parkinson's disease was induced by the administration of the dopaminergic toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

-

-

This compound Administration:

-

This compound was administered intraperitoneally (i.p.) at doses of 3 mg/kg and 30 mg/kg.

-

-

Behavioral Tests:

-

Hindlimb Test: Assessed postural balance.

-

Vertical Grid Test: Measured the time taken to turn around and climb down a vertical grid to assess motor coordination.

-

-

Histological and Neurochemical Analysis:

-

Immunohistochemistry: Substantia nigra sections were immunostained for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons and Iba-1 as a microglial marker.

-

FluoroJade C Staining: Used to detect degenerating neurons.

-

Western Blot: Striatal tissue homogenates were analyzed for TH and MMP-3 protein levels.

-

-

Pharmacokinetic Analysis:

-

Mice were administered this compound (30 mg/kg, i.p.), and its concentrations in the plasma and brain were determined at various time points.

-

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds potential as a disease-modifying therapy for Parkinson's disease. Its ability to readily enter the brain and exert both neuroprotective and anti-inflammatory effects addresses key pathological mechanisms of the disease. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more advanced preclinical models. The absence of cytotoxicity and adverse effects at high doses in initial studies is encouraging for its potential translation to clinical trials. Future investigations should focus on long-term efficacy studies, detailed toxicology profiling, and the identification of specific molecular targets to pave the way for human clinical trials.

References

- 1. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parkinson's disease: an update on preclinical studies of induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Neuroprotective Agent: A Technical Guide to the PTIQ Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the history, discovery, and mechanisms of action of the novel neuroprotective compound PTIQ (7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline). This compound has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease by mitigating neuroinflammation and protecting dopaminergic neurons. This guide consolidates available quantitative data, details key experimental methodologies, and visualizes the compound's known signaling pathways to serve as a resource for ongoing research and development efforts in the field of neurodegenerative diseases.

Introduction and Discovery

The quest for effective disease-modifying therapies for neurodegenerative disorders such as Parkinson's disease has led to the investigation of numerous synthetic and natural compounds. Within this landscape, the tetrahydroisoquinoline (THIQ) scaffold has emerged as a promising pharmacophore due to its presence in various biologically active natural products and its inherent neuroprotective properties.[1][2] While the precise initial synthesis and discovery of this compound are not extensively detailed in publicly available literature, its investigation as a neuroprotective agent was notably advanced in a key study demonstrating its efficacy in a preclinical model of Parkinson's disease.[1] This research established this compound as a potent suppressor of neuroinflammation and neuronal cell death.

Physicochemical Properties and Synthesis

This compound, or 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline, is a derivative of the tetrahydroisoquinoline core. While a specific, detailed synthesis protocol for this compound is not publicly documented, a plausible synthetic route can be conceptualized based on established methods for the synthesis of substituted tetrahydroisoquinolines, such as the Bischler-Napieralski reaction followed by reduction and N-acylation.

Proposed Synthesis Workflow

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy and Cytotoxicity

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 (MMP-3 protein production) | BV-2 microglia | LPS-stimulated | 2.4 µM | [1] |

| IC50 (MMP-3 expression) | Dopaminergic cells | Cellular stress | 60 nM | [2] |

| IC50 (TNF-α production) | Not specified | Not specified | 6.5 µM | |

| IC50 (COX-2 production) | Not specified | Not specified | 9.3 µM | |

| IC50 (NO production) | BV-2 microglia | LPS-stimulated | <100 µM | |

| Cytotoxicity | Liver cells | Not specified | No cytotoxicity observed |

Table 2: In Vivo Pharmacokinetics and Safety

| Parameter | Animal Model | Dosage and Route | Value | Reference |

| Lethality | Mouse | 1000 mg/kg | No lethality observed | |

| Brain:Plasma Ratio | Mouse | i.p. injection | 28% | |

| Metabolic Stability | Mouse | Not specified | Relatively stable against liver microsomal enzymes | |

| hERG Inhibition | Not applicable | In vitro assay | No inhibition | |

| CYP Isozyme Inhibition | Not applicable | In vitro assay | No inhibition |

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective effects primarily through the modulation of inflammatory pathways. The core mechanism involves the suppression of Matrix Metalloproteinase-3 (MMP-3) and the inhibition of the NF-κB signaling cascade.

Inhibition of MMP-3 and Pro-inflammatory Mediators

In response to cellular stress and neurotoxins, the expression and activity of MMP-3 are upregulated in dopaminergic neurons and microglia. Activated MMP-3 contributes to neuronal apoptosis and activates microglia, which in turn release pro-inflammatory cytokines such as TNF-α and IL-1β, creating a cycle of neuroinflammation and cell death. This compound has been shown to effectively suppress the production of MMP-3. Furthermore, it down-regulates the expression of other key inflammatory molecules, including TNF-α, IL-1β, and cyclooxygenase-2 (COX-2).

Inhibition of NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation. In activated microglia, this compound blocks the nuclear translocation of NF-κB. This prevents the transcription of a wide array of pro-inflammatory genes, including those for MMP-3, TNF-α, and IL-1β, thus halting the inflammatory cascade at a critical control point.

Potential Involvement of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. While direct experimental evidence linking this compound to the PI3K/Akt pathway is currently lacking, the neuroprotective effects of many natural and synthetic compounds are mediated through the activation of this pathway. Activation of Akt can inhibit apoptosis and promote neuronal survival. Given this compound's profound neuroprotective effects, it is plausible that it may directly or indirectly modulate the PI3K/Akt pathway. Further investigation is warranted to explore this potential mechanism.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

MPTP Mouse Model of Parkinson's Disease

This in vivo model is used to simulate the dopaminergic neurodegeneration characteristic of Parkinson's disease.

-

Animals: Male C57BL/6 mice are typically used.

-

Reagent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

-

Procedure:

-

MPTP is dissolved in saline.

-

Mice receive intraperitoneal (i.p.) injections of MPTP (e.g., 30 mg/kg) once daily for five consecutive days.

-

This compound or vehicle is administered (e.g., i.p.) at a specified time relative to the MPTP injections.

-

Behavioral tests (e.g., rotarod, pole test) are performed to assess motor deficits.

-

At the end of the study period, brains are harvested for immunohistochemical and biochemical analyses.

-

Cell Culture and Treatment

-

Dopaminergic CATH.a cells: These cells are used to model dopaminergic neurons. They are cultured in standard medium (e.g., RPMI 1640 with fetal bovine serum and horse serum). To induce cellular stress and MMP-3 production, cells are treated with an agent like tetrahydrobiopterin (BH4).

-

BV-2 microglial cells: This cell line is used to study neuroinflammation. They are cultured in DMEM with fetal bovine serum. Activation is induced by treatment with lipopolysaccharide (LPS).

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with the stress-inducing agent.

Western Blot Analysis for MMP-3

This technique is used to quantify the amount of MMP-3 protein.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution like 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for MMP-3 (dilution is antibody-dependent) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of this compound. Control wells include untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

-